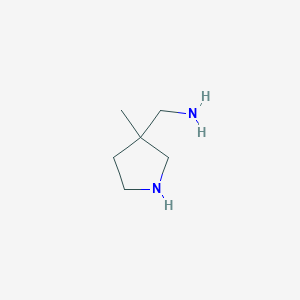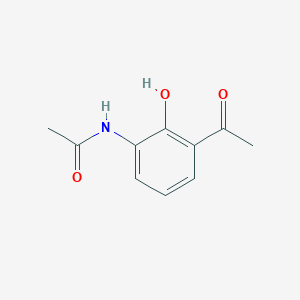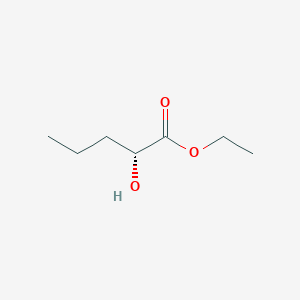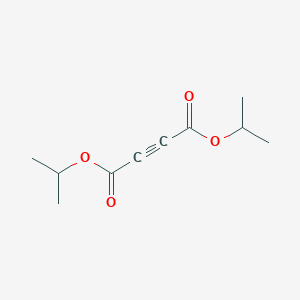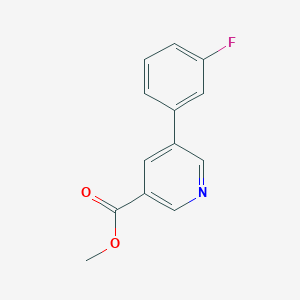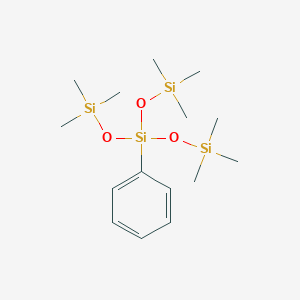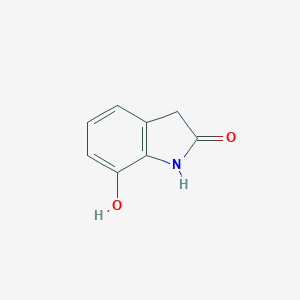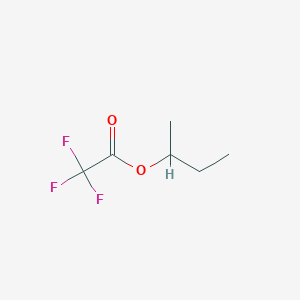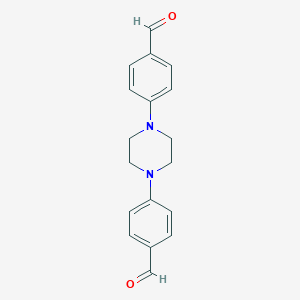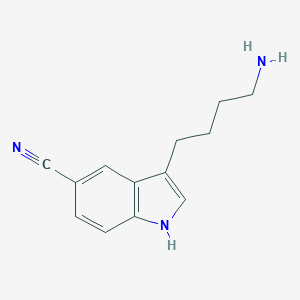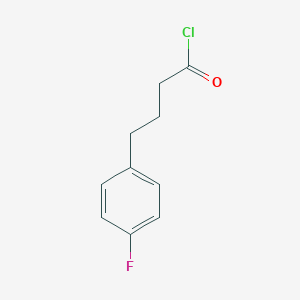
4-(4-Fluorophenyl)butyryl chloride
Overview
Description
4-(4-Fluorophenyl)butyryl chloride is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butyryl chloride, where the butyryl group is substituted with a 4-fluorophenyl group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride functional group.
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .
Mode of Action
This compound, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)butyryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)butyryl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
4-(4-Fluorophenyl)butyryl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobutyryl chloride: Similar structure but lacks the phenyl group.
4-Fluorophenylacetyl chloride: Similar structure but has an acetyl group instead of a butyryl group.
4-Fluorophenylpropionyl chloride: Similar structure but has a propionyl group instead of a butyryl group.
Uniqueness
4-(4-Fluorophenyl)butyryl chloride is unique due to the presence of both the 4-fluorophenyl and butyryl groups, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
4-(4-fluorophenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHRPHMHBMWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
